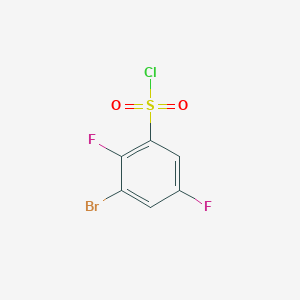

3-Bromo-2,5-difluorobenzenesulfonyl chloride

Description

3-Bromo-2,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrClF₂O₂S and a molecular weight of 291.50 g/mol . It is characterized by a benzene ring substituted with bromine at position 3, fluorine atoms at positions 2 and 5, and a sulfonyl chloride group (-SO₂Cl) at position 1. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electron-withdrawing effects of fluorine and bromine, which enhance the electrophilicity of the sulfonyl chloride group, enabling nucleophilic substitution reactions .

Properties

IUPAC Name |

3-bromo-2,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(6(4)10)13(8,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDIOAGLCYFPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-2,5-difluorobenzenesulfonyl chloride typically involves the reaction of 2,5-difluoroaniline with bromine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane and a catalyst like copper(II) chloride. The reaction mixture is then purified to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

3-Bromo-2,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-2,5-difluorobenzenesulfonyl chloride has been investigated for its potential as an active pharmaceutical ingredient (API) in the treatment of inflammatory diseases. Specifically, it serves as a precursor for synthesizing CRTH2 antagonists, which are useful in treating conditions such as asthma and allergic inflammation. The compound's ability to modify biological activity through structural changes makes it valuable in drug design .

Organic Synthesis

This compound is widely used as an electrophilic reagent in organic synthesis. Its sulfonyl chloride group allows it to participate in various reactions, including:

- Nucleophilic Substitution: It can react with nucleophiles to form sulfonamides, which are important intermediates in drug synthesis.

- Formation of Aryl Sulfonates: It can be used to introduce sulfonate groups into aromatic compounds, enhancing their solubility and reactivity.

The unique combination of bromine and fluorine atoms increases its electrophilic character, making it suitable for diverse synthetic pathways.

Case Study 1: Synthesis of CRTH2 Antagonists

A study highlighted the synthesis of novel CRTH2 antagonists using this compound as a key intermediate. The research demonstrated that modifications to the sulfonamide structure significantly influenced the antagonistic activity against prostaglandin D receptors, showing promise for therapeutic applications in allergic diseases .

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the use of this compound in creating antimicrobial agents. By reacting it with various amines, researchers synthesized a series of sulfonamide derivatives that exhibited significant antibacterial activity against Gram-positive bacteria. This showcases the compound's utility beyond anti-inflammatory applications and its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

4-Bromo-2,5-difluorobenzenesulfonyl Chloride (CAS 207974-14-9)

2-Bromo-5-fluorobenzenesulfonyl Chloride (CAS 771-67-5)

- Molecular Formula : C₆H₃BrClFO₂S

- Molecular Weight : 273.50 g/mol

- Key Differences : Only one fluorine substituent (position 5) compared to two in the target compound.

- Commercial Availability : Priced at ¥14,500 for 5g (95% purity) .

- Applications : Less fluorinated derivatives are often used in less demanding synthetic routes due to reduced electron-withdrawing effects.

2-Bromo-4,6-difluorobenzenesulfonyl Chloride (CAS 351003-42-4)

4-Bromo-2,5-dichlorothiophene-3-sulfonyl Chloride (MFCD00051664)

- Molecular Formula : C₄BrCl₃O₂S₂

- Molecular Weight : 331.40 g/mol

- Key Differences : Thiophene ring instead of benzene, with chlorine substituents.

- Applications : The sulfur-containing heterocycle is advantageous in materials science and conductive polymers.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Features |

|---|---|---|---|---|---|---|

| 3-Bromo-2,5-difluorobenzenesulfonyl chloride | Not explicitly listed | C₆H₂BrClF₂O₂S | 291.50 | Not reported | Not reported | Meta-bromo, high electrophilicity |

| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | C₆H₂BrClF₂O₂S | 291.50 | 34–36 | 76/0.01 | Para-bromo, lower steric hindrance |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | 771-67-5 | C₆H₃BrClFO₂S | 273.50 | Not reported | Not reported | Monofluoro, cost-effective |

| 2-Bromo-4,6-difluorobenzenesulfonyl chloride | 351003-42-4 | C₆H₂BrClF₂O₂S | 291.50 | Not reported | 265–267/760 | Symmetrical fluorination |

| 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride | MFCD00051664 | C₄BrCl₃O₂S₂ | 331.40 | Not reported | Not reported | Thiophene core, chlorine substituents |

Biological Activity

3-Bromo-2,5-difluorobenzenesulfonyl chloride is an organosulfur compound characterized by the presence of a bromine atom and two fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group. Its molecular formula is and it has a molecular weight of approximately 291.49 g/mol. This compound is notable for its reactivity due to the sulfonyl chloride group, which can interact with various biological molecules.

The sulfonyl chloride moiety in this compound makes it highly reactive, particularly with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to modifications that may influence biological activity, including potential toxicity and therapeutic efficacy. The compound is typically encountered as a crystalline solid and exhibits significant electrophilic behavior due to the presence of halogen substituents.

Biological Activity

Research indicates that compounds containing sulfonyl chlorides can participate in various biochemical interactions. The biological activity of this compound has been explored in several studies:

- Protein Interaction : The compound has shown potential in modifying protein structures through covalent bonding with nucleophilic residues such as cysteine or lysine. This modification can alter enzyme activity or protein stability.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of sulfonyl chlorides may exhibit antimicrobial activity, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Kinase Inhibition : The compound's structural characteristics make it a candidate for kinase inhibition studies. Kinases are critical in various signaling pathways, and the inhibition of specific kinases can have therapeutic implications in cancer treatment.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Inhibition of Kinase Activity : A study demonstrated that derivatives similar to this compound could selectively inhibit BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). The selectivity for this target reduces side effects associated with broader-spectrum kinase inhibitors .

- Covalent Modification of Proteins : Research has shown that sulfonyl chlorides can covalently modify proteins involved in cell signaling pathways. This modification can lead to altered cellular responses and has been studied in the context of cancer cell proliferation .

- Antimicrobial Screening : In vitro studies indicated that compounds related to this compound displayed significant antimicrobial activity against various bacterial strains, suggesting potential applications in antibiotic development .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Contains two fluorine atoms; high reactivity | |

| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Different substitution pattern; used in synthetic pathways | |

| 3-Bromo-4,5-difluorobenzenesulfonyl chloride | Variation affects reactivity; potential for different biological interactions |

Q & A

Q. What are the key spectroscopic characterization methods for confirming the structure of 3-bromo-2,5-difluorobenzenesulfonyl chloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR to resolve fluorine substituents (e.g., chemical shifts at ~-110 to -130 ppm for aromatic fluorine) and -NMR to identify coupling patterns between protons and fluorine/bromine substituents. -NMR can confirm the sulfonyl chloride group (~140-160 ppm for S=O) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 290.91 (calculated for CHBrClFOS). Fragmentation patterns may reveal Br and Cl isotopes.

- Elemental Analysis: Verify %C, H, Br, Cl, and S to ±0.3% deviation from theoretical values.

Q. How can synthetic impurities (e.g., positional isomers) be minimized during the preparation of this compound?

Answer:

- Regioselective Bromination: Use directing groups (e.g., sulfonyl chloride) to favor bromination at the meta position. Optimize reaction conditions (e.g., Br/FeCl in anhydrous CHCl at 0°C) to suppress para-substitution .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from toluene) to separate isomers. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Effects: Fluorine at the ortho and para positions increases the electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with amines or alcohols.

- Steric Hindrance: Fluorine at ortho positions may hinder nucleophilic attack. Computational studies (DFT calculations) can quantify activation barriers and predict regioselectivity in reactions like sulfonamide formation .

- Experimental Validation: Compare reaction rates with analogs lacking fluorine (e.g., 3-bromo-benzenesulfonyl chloride) under identical conditions.

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation pathways be mitigated?

Answer:

- Moisture Sensitivity: Hydrolysis of the sulfonyl chloride group generates HCl and sulfonic acid. Store under inert atmosphere (Argon) with molecular sieves in anhydrous solvents (e.g., THF or DCM).

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >120°C. Avoid prolonged heating during synthesis.

- Light Sensitivity: UV-Vis studies indicate photolytic cleavage of C-Br bonds. Use amber glassware and minimize light exposure .

Q. How can contradictory literature data on reaction yields with this compound be resolved?

Answer:

- Critical Analysis: Compare reported reaction conditions (e.g., solvent polarity, catalyst loading, temperature). For example, yields >80% in DMF at 60°C vs. <50% in THF at 25°C suggest solvent-dependent reactivity.

- Reproducibility Tests: Replicate experiments using standardized protocols (e.g., anhydrous solvents, strict temperature control).

- Side-Reaction Identification: Use LC-MS to detect byproducts (e.g., debromination or sulfonic acid formation) that reduce yields .

Methodological Guidance for Experimental Design

Q. Designing a Reaction Screen for Sulfonamide Library Synthesis

- Variables: Test solvents (DMF, THF, MeCN), bases (EtN, pyridine), and temperatures (0°C to 80°C).

- Analysis: Monitor conversion via -NMR (loss of sulfonyl chloride signal) and isolate products via automated flash chromatography.

- Reference Data: Cross-reference kinetic data with structurally similar compounds (e.g., 4-bromo-2,5-difluorobenzenesulfonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.